5-Methyloxazole-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

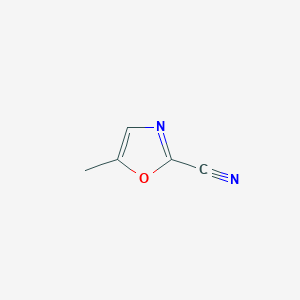

5-Methyloxazole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5H4N2O It is characterized by a five-membered ring containing both oxygen and nitrogen atoms, with a methyl group at the 5-position and a nitrile group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyloxazole-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyanoacetamide with acetic anhydride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 5-Methyloxazole-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group, yielding 5-methyloxazole-2-amine.

Substitution: Electrophilic substitution reactions can occur at the 4-position of the oxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Oxazole-2-carboxylic acid derivatives.

Reduction: 5-Methyloxazole-2-amine.

Substitution: Various substituted oxazole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

- Antimicrobial Activity : Compounds derived from 5-methyloxazole-2-carbonitrile have shown potential as antimicrobial agents. Research indicates that derivatives of oxazole exhibit activity against various bacterial strains, making them candidates for antibiotic development .

- Anti-inflammatory Properties : Some studies suggest that oxazole derivatives can serve as anti-inflammatory agents. For instance, the synthesis of specific analogs has been linked to reduced inflammation markers in biological assays .

- Cancer Research : The photo-oxidation of oxazole compounds, including this compound, has been explored for its ability to generate reactive intermediates that may have antitumor properties . The mechanism involves the interaction with singlet oxygen, leading to the formation of bioactive compounds.

Agrochemical Applications

- Pesticide Development : The structural features of this compound make it a valuable scaffold for designing new pesticides. Its derivatives have been tested for efficacy against agricultural pests, showcasing promising results in field trials .

- Plant Growth Regulators : Research has indicated that certain oxazole derivatives can act as growth stimulators in plants, enhancing germination and vegetative growth. This application is particularly relevant in sustainable agriculture practices .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial properties of various oxazole derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Activity

In another investigation, researchers synthesized a series of compounds based on this compound and assessed their anti-inflammatory effects using animal models. The findings revealed that specific modifications to the oxazole ring enhanced anti-inflammatory activity, paving the way for further drug development.

Mecanismo De Acción

The mechanism by which 5-Methyloxazole-2-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The nitrile group can interact with various molecular targets, influencing biological pathways and cellular processes.

Comparación Con Compuestos Similares

2-Methyloxazole: Lacks the nitrile group, making it less reactive in certain chemical reactions.

5-Phenyloxazole: Contains a phenyl group instead of a methyl group, altering its electronic properties and reactivity.

2,5-Diphenyloxazole: Contains phenyl groups at both the 2- and 5-positions, significantly changing its chemical behavior and applications.

Uniqueness: 5-Methyloxazole-2-carbonitrile is unique due to the presence of both a methyl group and a nitrile group, which confer distinct reactivity and potential for diverse applications. The nitrile group, in particular, allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.

Actividad Biológica

5-Methyloxazole-2-carbonitrile is a heterocyclic compound with potential biological activities, particularly in medicinal chemistry. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered ring containing nitrogen and a nitrile functional group. Its chemical structure can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, which is crucial for its activity as an enzyme inhibitor.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . The nitrile group in the compound can bind to the active sites of enzymes, thereby blocking their activity. This interaction can influence several biological pathways and cellular processes, making it a candidate for therapeutic applications in various diseases.

Anticancer Activity

Research indicates that derivatives of oxazole compounds, including this compound, exhibit significant anticancer properties . In particular, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines. For instance, oxazole derivatives have demonstrated the ability to induce cell cycle arrest in cancer cells, leading to apoptosis .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | >10 | Enzyme inhibition |

| Related Oxazole Derivative | Jurkat | 50 | G2/M phase arrest |

| Other Oxazoles | Various Tumor Cells | <10 | Tubulin polymerization inhibition |

Immunomodulatory Effects

Another area of interest is the immunomodulatory effects of oxazole derivatives. Some studies suggest that these compounds can modulate immune responses by influencing the proliferation of lymphocytes and the production of cytokines such as TNF-α. This could have implications for treating autoimmune disorders and enhancing immune responses against tumors .

Case Studies and Research Findings

- Inhibition of Tumor Necrosis Factor (TNF-α) : A study indicated that certain oxazole derivatives could suppress TNF-α production in human blood cultures, suggesting potential use in inflammatory conditions .

- Cell Cycle Arrest : Research on related compounds showed significant G2/M arrest in cancer cell lines at low concentrations, indicating their potential as chemotherapeutic agents .

- Low Toxicity Profiles : Preliminary evaluations reveal that these compounds exhibit low toxicity in normal human cells compared to tumor cells, suggesting a favorable therapeutic index .

Propiedades

IUPAC Name |

5-methyl-1,3-oxazole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c1-4-3-7-5(2-6)8-4/h3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYFJUOJQJZEFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.